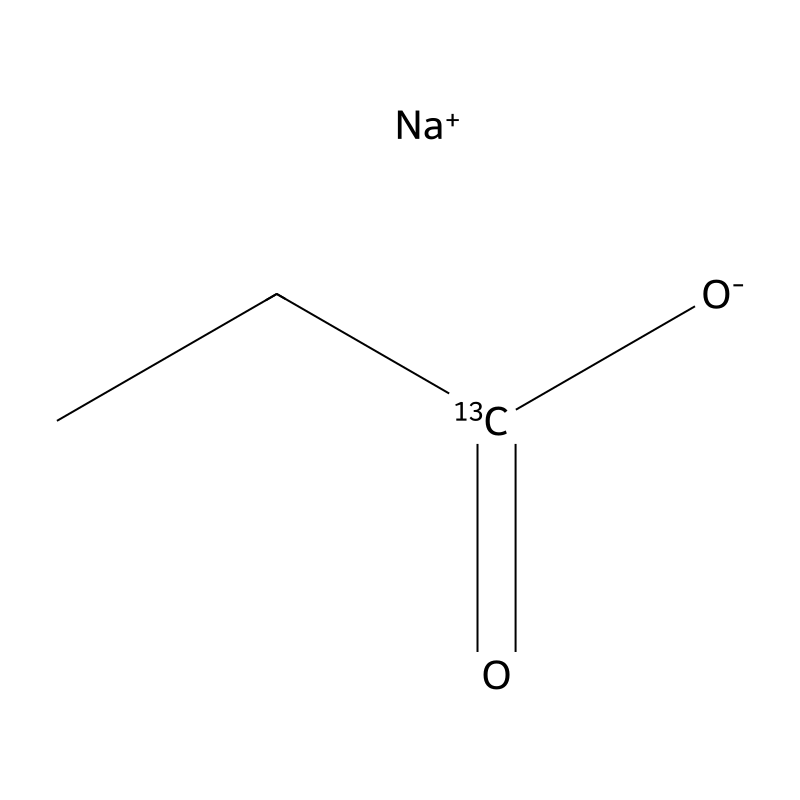Sodium;(113C)propanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Isotope Tracer Studies:
Sodium;(113C)propanoate is a valuable tool in isotope tracer studies []. The carbon-13 isotope (¹³C) in the propionate molecule acts as a tracer, allowing researchers to track the metabolism and fate of propionate in living organisms. This is because ¹³C is a stable isotope, meaning it does not undergo radioactive decay, making it safe for use in biological experiments.
By incorporating ¹³C into the propionate molecule, scientists can monitor its movement through various metabolic pathways using techniques like nuclear magnetic resonance (NMR) spectroscopy []. This allows them to study various aspects of propionate metabolism, such as:
- Propionate uptake and utilization by cells: Researchers can use sodium;(113C)propanoate to investigate how different cell types take up and utilize propionate for energy production or other cellular processes.
- Propionate contribution to gluconeogenesis: Scientists can use this compound to assess the contribution of propionate to the synthesis of glucose in the liver, a process known as gluconeogenesis.
- Propionate metabolism in the gut: Sodium;(113C)propanoate can be used to study the metabolism of propionate by gut microbiota, which plays a crucial role in gut health and energy balance [].
Metabolic Flux Analysis:
Sodium;(113C)propanoate can also be used in metabolic flux analysis []. This technique allows researchers to measure the rates of individual reactions within a metabolic pathway. By measuring the incorporation of ¹³C into different metabolites, scientists can gain insights into the relative activity of different enzymes involved in propionate metabolism. This information can be used to:
- Understand the regulation of propionate metabolism: Researchers can use metabolic flux analysis to investigate how different factors, such as diet or hormones, regulate the activity of enzymes involved in propionate metabolism [].
- Develop new therapeutic strategies: By understanding the regulation of propionate metabolism, scientists can develop new therapeutic strategies for diseases associated with propionate metabolism dysregulation [].
GHS Hazard Statements
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








